LY294002 acts as a potent and selective inhibitor of PI3K [, ]. PI3Ks are a family of enzymes involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking []. LY294002 inhibits PI3K by competitively binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a crucial secondary messenger molecule that activates downstream signaling pathways involved in cell growth, survival, and proliferation.
Investigating synaptic vesicle cycling: LY294002 has been employed to study the role of PI3K in synaptic vesicle cycling at the frog neuromuscular junction []. Research demonstrated that LY294002 reversibly inhibited vesicle cycling, leading to a reduction in vesicle numbers and the formation of numerous cisternae []. Interestingly, LY294002 also enhanced spontaneous neurotransmitter release in a calcium-independent manner, suggesting an additional mechanism of action distinct from PI3K inhibition [].
Studying calcium signaling in airway smooth muscle cells: LY294002 was found to affect calcium signaling in airway smooth muscle cells independently of PI3K inhibition []. LY294002 decreased peak calcium responses to serotonin and reduced serotonin-induced contraction and inositol phosphate formation []. These effects were attributed to potential inhibition of casein kinase 2 (CK2) or an upstream target of phospholipase C (PLC) [].
Inhibiting nitric oxide production in astrocytes: LY294002 demonstrated inhibitory effects on nitric oxide (NO) production in cultured murine astrocytes activated by lipopolysaccharide (LPS) and interferon-gamma (IFN) []. LY294002 suppressed NO production by inhibiting both the expression and catalytic activity of inducible nitric oxide synthase (iNOS) [].
Although LY294002 has been widely used as a PI3K inhibitor, it exhibits off-target effects, such as inhibiting CK2 []. Future research should focus on developing more selective PI3K inhibitors with improved specificity and fewer off-target effects. Additionally, further investigation is warranted to explore the therapeutic potential of LY294002 in conditions involving dysregulated PI3K signaling, such as cancer, inflammatory disorders, and neurological diseases.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: